molecular formula C23H24N2O2 B3458093 1-(4-methoxybenzoyl)-4-(2-naphthylmethyl)piperazine

1-(4-methoxybenzoyl)-4-(2-naphthylmethyl)piperazine

Cat. No. B3458093
M. Wt: 360.4 g/mol
InChI Key: MIFVUFZOBMTKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxybenzoyl)-4-(2-naphthylmethyl)piperazine, also known as MNPA, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

1-(4-methoxybenzoyl)-4-(2-naphthylmethyl)piperazine acts as a selective agonist for the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. When 1-(4-methoxybenzoyl)-4-(2-naphthylmethyl)piperazine binds to the 5-HT1A receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This, in turn, leads to the anxiolytic and antidepressant-like effects observed in animal models.
Biochemical and Physiological Effects:
1-(4-methoxybenzoyl)-4-(2-naphthylmethyl)piperazine has been shown to have a range of biochemical and physiological effects, including anxiolytic and antidepressant-like effects, as well as effects on learning and memory. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-methoxybenzoyl)-4-(2-naphthylmethyl)piperazine is its high affinity for the serotonin 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of 1-(4-methoxybenzoyl)-4-(2-naphthylmethyl)piperazine is its relatively low selectivity for the 5-HT1A receptor, which can lead to off-target effects and limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 1-(4-methoxybenzoyl)-4-(2-naphthylmethyl)piperazine, including:
1. Further studies on the mechanism of action of 1-(4-methoxybenzoyl)-4-(2-naphthylmethyl)piperazine and its effects on neurotransmitter release and signaling pathways.
2. Investigation of the potential therapeutic applications of 1-(4-methoxybenzoyl)-4-(2-naphthylmethyl)piperazine in the treatment of anxiety, depression, and other psychiatric disorders.
3. Development of more selective agonists for the serotonin 5-HT1A receptor based on the structure of 1-(4-methoxybenzoyl)-4-(2-naphthylmethyl)piperazine.
4. Studies on the pharmacokinetics and pharmacodynamics of 1-(4-methoxybenzoyl)-4-(2-naphthylmethyl)piperazine in animal models and humans.
5. Exploration of the anti-inflammatory properties of 1-(4-methoxybenzoyl)-4-(2-naphthylmethyl)piperazine and its potential use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, 1-(4-methoxybenzoyl)-4-(2-naphthylmethyl)piperazine is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields. It acts as a selective agonist for the serotonin 5-HT1A receptor, leading to anxiolytic and antidepressant-like effects in animal models. 1-(4-methoxybenzoyl)-4-(2-naphthylmethyl)piperazine has several advantages and limitations for use in lab experiments, and there are several future directions for research on this compound.

Scientific Research Applications

1-(4-methoxybenzoyl)-4-(2-naphthylmethyl)piperazine has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(4-methoxybenzoyl)-4-(2-naphthylmethyl)piperazine has also been shown to have anxiolytic and antidepressant-like effects in animal models, making it a potential candidate for the treatment of anxiety and depression.

properties

IUPAC Name

(4-methoxyphenyl)-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-27-22-10-8-20(9-11-22)23(26)25-14-12-24(13-15-25)17-18-6-7-19-4-2-3-5-21(19)16-18/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFVUFZOBMTKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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